3-(5-Bromopyrimidin-2-yl)oxetan-3-ol
Description
3-(5-Bromopyrimidin-2-yl)oxetan-3-ol is a heterocyclic compound featuring a pyrimidine ring substituted with a bromine atom at the 5-position and an oxetan-3-ol moiety at the 2-position. Its molecular formula is C₇H₇BrN₂O₂, with a molecular weight of 231.05 g/mol.
Properties
Molecular Formula |
C7H7BrN2O2 |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxetan-3-ol |
InChI |
InChI=1S/C7H7BrN2O2/c8-5-1-9-6(10-2-5)7(11)3-12-4-7/h1-2,11H,3-4H2 |
InChI Key |
PPVYAYSGXYSLSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=NC=C(C=N2)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties of 3-(5-Bromopyrimidin-2-yl)oxetan-3-ol, the following compounds are analyzed:
4-Methoxybenzaldehyde (5-Bromopyrimidin-2-yl) Hydrazonemonohydrate
- Molecular Formula : C₁₂H₁₁BrN₄O·H₂O
- Key Features :
- Contains a hydrazone linker (-NH-N=CH-) instead of an oxetane ring.
- Includes a methoxybenzaldehyde group, enhancing lipophilicity.
- Exhibits antimicrobial and anti-inflammatory activities typical of pyrimidine derivatives.
- Comparison :
Oxetan-3-ol and Thietan-3-ol Derivatives
- Structural Context : Oxetan-3-ol and thietan-3-ol (sulfur analog) are evaluated as bioisosteres for carboxylic acids .
- Key Findings :
- Oxetan-3-ol : Demonstrates comparable acidity (pKa ~4.5) to carboxylic acids (pKa ~4.2), enabling similar electrostatic interactions.
- Thietan-3-ol : Lower metabolic stability due to sulfur’s susceptibility to oxidation.
- Ibuprofen Derivatives : Oxetan-3-ol-substituted ibuprofen analogs showed 70% inhibition of cyclooxygenase (COX) activity in vitro, comparable to the parent drug .
- Comparison :
- This compound leverages the oxetane’s bioisosteric advantage for improved pharmacokinetics (e.g., reduced ionization at physiological pH) over carboxylic acid-containing analogs.
- Unlike thietan-3-ol, the oxetane’s oxygen atom minimizes ring strain and oxidative degradation risks.
Research Findings and Implications
Bioisosteric Efficacy : The oxetane ring in this compound offers metabolic stability and polarity comparable to carboxylic acids, making it superior to thietan-3-ol derivatives in drug design .
Structural Rigidity : The strained oxetane ring enhances binding affinity to target proteins, a feature absent in hydrazone-based analogs .
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